- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosineNucleosides & Nucleotides, 1995, 14(3-5), 337-40,
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

N,O-Diacetate Isoacyclovir structure
Produktname:N,O-Diacetate Isoacyclovir
CAS-Nr.:91702-60-2
MF:C12H15N5O5
MW:309.278002023697
CID:3162289
N,O-Diacetate Isoacyclovir Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- Inchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- InChI-Schlüssel: SJBOYFXLWONEHK-UHFFFAOYSA-N
- Lächelt: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
Berechnete Eigenschaften
- Genaue Masse: 309.10700
Experimentelle Eigenschaften
- PSA: 131.95000
- LogP: 0.67700
N,O-Diacetate Isoacyclovir Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 | |
A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 | |
TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
Referenz
- Application of the transpurination reaction to synthesis of acyclic guanosine analogsNucleosides & Nucleotides, 1989, 8(4), 529-36,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosineKhimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid
Referenz
- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanesCollection Symposium Series, 1999, 2, 43-46,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Thermal 7-9 transglycosylation of purine nucleosides and their analogsNucleic Acids Symposium Series, 1987, 18, 45-8,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Synthesis of acyclonucleosides of imidazole and purine seriesNucleic Acids Symposium Series, 1986, 17, 5-8,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-DiacetylguanineJournal of Organic Chemistry, 1999, 64(13), 4665-4668,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
Referenz
- Preparation of guanine derivatives, Poland, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
Referenz
- Improvement on synthesis process of acyclovirHuagong Shengchan Yu Jishu, 2012, 19(2), 9-11,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
Referenz
- Synthesis of Aciclovir related substancesJingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- New Analogs of Acyclovir Substituted at the Side ChainNucleosides, 2007, 26(8-9), 917-920,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Regioselective synthesis of acyclovir and its various prodrugsSynthetic Communications, 2001, 31(9), 1399-1419,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
Referenz
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomersHeterocycles, 2005, 65(4), 787-796,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Referenz
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, 55,,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Referenz
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compoundsChemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7,
N,O-Diacetate Isoacyclovir Raw materials
- N2,9-Diacetylguanine
- N2-Acetylguanine
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- 2-Oxa-1,4-butanediol diacetate
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir Verwandte Literatur
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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